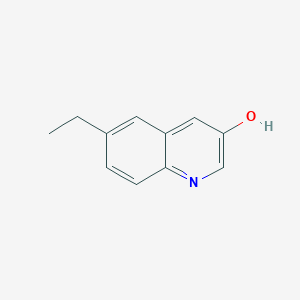
6-Ethylquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C11H11NO. It belongs to the quinoline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The compound features a quinoline core structure with an ethyl group at the 6th position and a hydroxyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinolin-3-ol can be achieved through several methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, which offer high yields and selectivity. These methods include palladium-catalyzed cross-coupling reactions and copper-catalyzed cyclization reactions . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also gaining popularity for their environmental benefits .
化学反応の分析
Types of Reactions: 6-Ethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2nd and 4th positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitro-substituted quinoline derivatives.
科学的研究の応用
6-Ethylquinolin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Ethylquinolin-3-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with DNA, enzymes, and cellular receptors.
Pathways Involved: It can inhibit DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death.
類似化合物との比較
Quinoline: The parent compound with a similar core structure but without the ethyl and hydroxyl groups.
6-Methylquinolin-3-ol: Similar to 6-Ethylquinolin-3-ol but with a methyl group instead of an ethyl group.
8-Hydroxyquinoline: Another hydroxyl-substituted quinoline with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
6-ethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(13)7-12-11/h3-7,13H,2H2,1H3 |
InChIキー |
XZKLAZULFGOODQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC(=CN=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


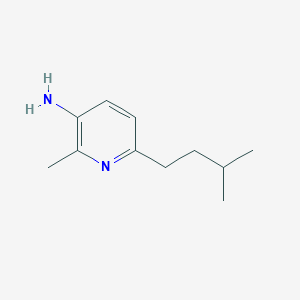


![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13248883.png)
![Methyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine](/img/structure/B13248888.png)
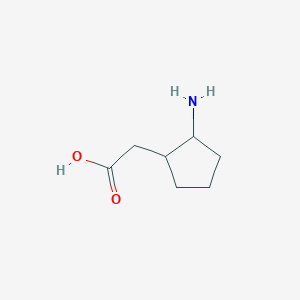
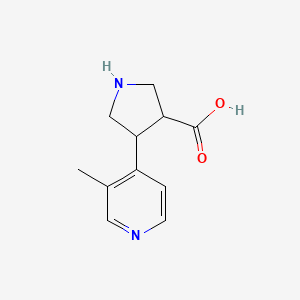
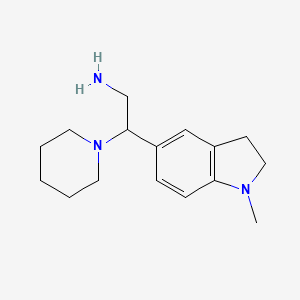
![2-Methyl-1-[(4-propylcyclohexyl)amino]propan-2-ol](/img/structure/B13248906.png)
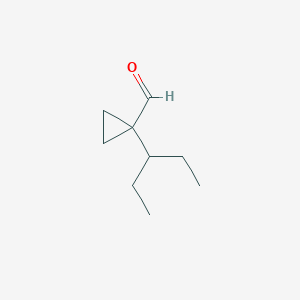
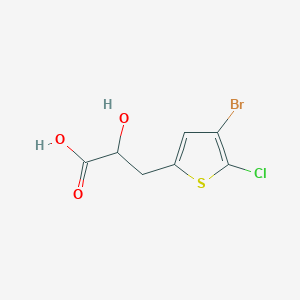
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
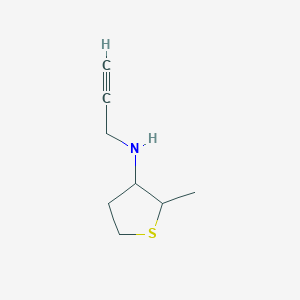
![5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13248944.png)
